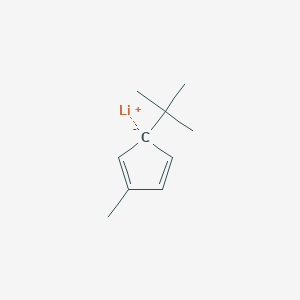
(Diphenylcarbene) chromium pentacarbonyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylcarbene (DPC) chromium pentacarbonyl is an organometallic compound used in a variety of scientific research applications. It is a highly reactive compound, which makes it ideal for use in organic synthesis and catalysis. The compound is also known as diphenylcarbene chromium pentacarbonyl, or DPC-Cr(CO)5. It is a colorless liquid at room temperature, and is relatively stable under standard conditions. The compound has been used in a range of scientific research applications, including organic synthesis, catalysis, and biochemical studies.
Applications De Recherche Scientifique
DPC-Cr(CO)5 has a wide range of scientific research applications. It has been used in organic synthesis, as a catalyst for a variety of reactions, and in biochemical studies. It has also been used in the synthesis of novel compounds, such as polymers, organometallic complexes, and organometallic catalysts. Additionally, the compound has been used in the development of new pharmaceuticals and in the study of enzyme-catalyzed reactions.
Mécanisme D'action
The mechanism of action of DPC-Cr(CO)5 is not fully understood. However, it is believed that the compound acts as a Lewis acid, which facilitates the formation of a chromium-carbene complex. This complex then reacts with a second aryl Grignard reagent, producing the desired DPC-Cr(CO)5.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPC-Cr(CO)5 are not well understood. The compound has been used in a variety of scientific research applications, but its effects on the human body have not been studied in detail.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of DPC-Cr(CO)5 is its high reactivity, which makes it ideal for use in organic synthesis and catalysis. Additionally, the compound is relatively stable under standard conditions, and is relatively easy to synthesize. However, the compound is highly reactive and should be handled with care. Additionally, the effects of the compound on the human body are not well understood, and should be studied further.
Orientations Futures
There are several potential future directions for research on DPC-Cr(CO)5. These include further studies on the biochemical and physiological effects of the compound, as well as further development of its use in organic synthesis and catalysis. Additionally, further research into the mechanism of action of the compound could lead to the development of new and more efficient synthetic methods. Finally, further studies into the potential applications of DPC-Cr(CO)5 in pharmaceuticals could lead to the development of new and more effective drugs.
Méthodes De Synthèse
DPC-Cr(CO)5 is synthesized by a two-step process. In the first step, an aryl Grignard reagent is reacted with chromium pentacarbonyl in the presence of a Lewis acid catalyst. This reaction produces a chromium-carbene complex, which is then reacted with a second aryl Grignard reagent in the presence of a base. This reaction produces the desired DPC-Cr(CO)5. The reaction is typically carried out at temperatures ranging from -20°C to -50°C, and under an inert atmosphere.
Propriétés
IUPAC Name |
benzhydrylidenechromium;carbon monoxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10.5CO.Cr/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;5*1-2;/h1-10H;;;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEBAQQKAWUPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)C(=[Cr])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10CrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Diphenylcarbene) chromium pentacarbonyl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)

![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)
![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)

![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297945.png)
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6297966.png)
![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297982.png)
![[2,4-Bis(N-4-bromophenylimino)pentane]-bis(thf)-chromium(II)-dichloride](/img/structure/B6298004.png)
![1,2-Diphenyl-1,2-Bis[(N-4-fluorophenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298005.png)
![{2,6-Bis[1-(N-2,6-diisopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6298009.png)
![1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298016.png)
![[2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride](/img/structure/B6298024.png)